Ethyl 6-amino-4-nitro-1H-indole-2-carboxylate
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Overview
Description
Ethyl 6-amino-4-nitro-1H-indole-2-carboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .
Preparation Methods
The synthesis of Ethyl 6-amino-4-nitro-1H-indole-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of an indole derivative followed by amination and esterification. Industrial production methods often employ optimized reaction conditions to maximize yield and purity. Key steps may include Bartoli’s reaction and Heck coupling reactions .
Chemical Reactions Analysis
Ethyl 6-amino-4-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often use reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Ethyl 6-amino-4-nitro-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-amino-4-nitro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 6-amino-4-nitro-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Studied for its antiviral properties against a range of viruses.
Indole-3-acetic acid: A plant hormone with significant biological activity. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 6-amino-4-nitro-1H-indole-2-carboxylate is a significant compound in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features an indole scaffold, which is known for its ability to interact with various biological targets. The compound's structure allows for modifications that can enhance its biological activity, making it a valuable asset in drug development .
1. Anticancer Activity
Several studies have highlighted the anticancer potential of this compound derivatives. For instance, a recent investigation demonstrated that derivatives of indole compounds exhibited significant anti-proliferative effects against various cancer cell lines, including A-549 (lung cancer) and HT-1080 (fibrosarcoma) cells. The most promising compounds showed IC50 values ranging from 3.78 to 24.08 µM .
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Indole Derivative A | A-549 | 3.78 |
Indole Derivative B | HT-1080 | 24.08 |
2. Anti-inflammatory Properties
The anti-inflammatory activity of this compound has also been explored. In vitro studies indicated that certain derivatives significantly inhibited the secretion of TNF-α in LPS-stimulated THP-1 cells, showcasing their potential as anti-inflammatory agents .
Compound Name | TNF-α Inhibition (%) |
---|---|
Compound X | 90.4 |
Compound Y | 82.34 |
3. Antimicrobial Activity
Research indicates that indole derivatives possess notable antimicrobial properties. For example, ethyl 6-amino derivatives have shown effectiveness against various bacterial strains, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 5 µg/mL .
Case Studies
Study on Anticancer Activity : A study published in the International Journal of Pharmaceutical Sciences and Research evaluated the anticancer effects of synthesized indole derivatives, including ethyl 6-amino variants. The study reported significant inhibition of cell growth in multiple cancer cell lines, supporting the compound's potential as an anticancer agent .
Anti-inflammatory Evaluation : Another research article focused on the synthesis of indole glucosinolates and their evaluation for anti-inflammatory activity demonstrated that specific derivatives effectively reduced inflammatory markers in vitro, reinforcing the therapeutic potential of ethyl 6-amino derivatives in treating inflammatory diseases .
Properties
CAS No. |
1003708-78-8 |
---|---|
Molecular Formula |
C11H11N3O4 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
ethyl 6-amino-4-nitro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H11N3O4/c1-2-18-11(15)9-5-7-8(13-9)3-6(12)4-10(7)14(16)17/h3-5,13H,2,12H2,1H3 |
InChI Key |
DNGUQYIRDKQBOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2[N+](=O)[O-])N |
Origin of Product |
United States |
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